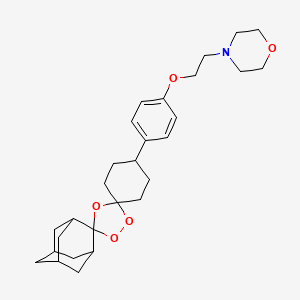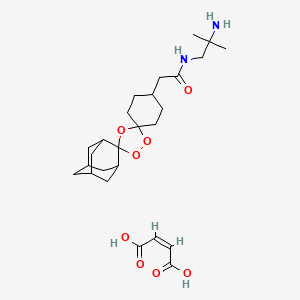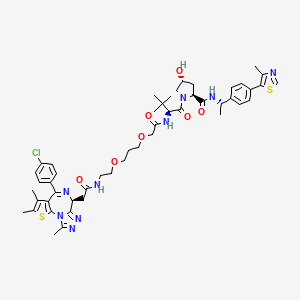
(S)-4-(4-((2-(3,5-diMethylphenyl)pyrrolidin-1-yl)Methyl)phenoxy)-3-fluorobenzaMide
Descripción general
Descripción
Aticaprant, also known as JNJ-67953964, LY-2456302 and CERC-501, is a potent, selective, short-acting antagonist of the κ-opioid receptor (KOR) (Ki = 0.81 nM vs. 24.0 nM and 155 nM for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR). Aticaprant is under development for the treatment of major depressive disorder and substance use disorders including alcoholism, nicotine addiction, and illicit drug dependence. Aticaprant has been found to dose-dependently block fentanyl-induced miosis at 25 mg and 60 mg in humans (with minimal to no blockade at doses of 4 to 10 mg), indicating that the drug significantly occupies and antagonizes the MOR at a dose of at least 25 mg but not of 10 mg or less.
Aplicaciones Científicas De Investigación
Treatment of Major Depressive Disorder
Aticaprant has been used in trials studying its efficacy and safety as an adjunctive to oral SSRI/SNRI antidepressant in major depressive disorder . The study showed that adjunctive treatment with Aticaprant significantly reduced depressive symptoms versus placebo .
Treatment of Alcohol Use Disorders
Aticaprant has shown potential as a therapeutic for alcohol use disorders . It was found to reduce ethanol self-administration in alcohol-preferring rats .
Treatment of Anxiety Disorders
Aticaprant has been used in health services research for anxiety disorders . It has been suggested that kappa receptor antagonists like Aticaprant may be beneficial in the treatment of mood and addictive disorders .
Treatment of Substance Use Disorders
Aticaprant has shown activity in animal models predictive of efficacy in substance use disorders . It has been suggested that it could be beneficial for patients with negatively reinforced, stress-driven substance seeking and use .
Treatment of Anhedonia
Aticaprant has been studied for its effects on anhedonia, a condition characterized by the inability to feel pleasure . It has been found to reduce anhedonia as measured in the intracranial self-stimulation test .
Treatment of Stress-Related Disorders
Aticaprant has been suggested as a potential treatment for stress-related disorders . Its anti-stress properties have been highlighted in a broad battery of preclinical alcohol models .
Treatment of Mood Disorders
Aticaprant has been studied for its potential efficacy in mood disorders . It has been found to produce antidepressant-like effects in the mouse forced swim test and enhance the effects of imipramine and citalopram .
Treatment of Inadequate Response to Antidepressants
Aticaprant has been studied as an adjunctive therapy in adult participants with major depressive disorder (MDD) who have had an inadequate response to current antidepressant therapy . The study aimed to evaluate the efficacy of Aticaprant compared with placebo as adjunctive therapy to an antidepressant in improving depressive symptoms .
Mecanismo De Acción
Aticaprant, also known by its developmental codes JNJ-67953964, CERC-501, and LY-2456302, is a κ-opioid receptor (KOR) antagonist . This article provides a comprehensive overview of the mechanism of action of Aticaprant.
Target of Action
Aticaprant primarily targets the κ-opioid receptor (KOR) . The KOR is part of the endogenous opioid system, which includes other receptors such as mu and delta opioid receptors . The KOR is the biological target of the endogenous opioid peptide dynorphin .
Mode of Action
Aticaprant acts as a selective antagonist of the KOR . It has decent selectivity for the KOR over the μ-opioid receptor (MOR) and other targets . As an antagonist, it binds to the KOR and blocks its activation, thereby inhibiting the effects of endogenous or exogenous kappa opioid agonists .
Biochemical Pathways
It is known that the kor is involved in modulating pain in central and peripheral neuronal circuits and a wide array of physiological functions and neuropsychiatric behaviors . Therefore, antagonism of the KOR by Aticaprant could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Aticaprant is taken orally . It has a bioavailability of 25% . The drug is rapidly absorbed, with maximal concentrations occurring 1 to 2 hours after administration . It has an elimination half-life of 30 to 40 hours in healthy subjects . The circulating levels of Aticaprant increase proportionally with increasing doses .
Result of Action
Aticaprant’s action results in the blockade of the KOR, which can have various molecular and cellular effects. For instance, it has been found to dose-dependently block fentanyl-induced miosis at 25 mg and 60 mg in humans . It is currently under development for the treatment of major depressive disorder , and its efficacy may be compromised by the countervailing activation of pro-inflammatory cytokines in microglia within the CNS .
Action Environment
The action of Aticaprant can be influenced by various environmental factors. For example, like other kappa opioid antagonists currently under clinical investigation for the treatment of major depression, its efficacy may be compromised by the countervailing activation of pro-inflammatory cytokines in microglia within the CNS
Propiedades
IUPAC Name |
4-[4-[[(2S)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPMYDSXGRRERG-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151777 | |
| Record name | LY-2456302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 4-(4-(((2S)-2-(3,5-dimethylphenyl)-1-pyrrolidinyl)methyl)phenoxy)-3-fluoro- | |
CAS RN |
1174130-61-0 | |
| Record name | 4-[4-[[(2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl]methyl]phenoxy]-3-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174130-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aticaprant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174130610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2456302 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2456302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATICAPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE4G8X55F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)
![6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B605589.png)





![2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide](/img/structure/B605597.png)

![2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide](/img/structure/B605604.png)